molecular formula C19H18N4O4S B2410587 ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921135-78-6

ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2410587
CAS No.: 921135-78-6
M. Wt: 398.44
InChI Key: ZVFBYFKRJXYHPY-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-27-19(26)23-8-7-13-14(10-23)28-18(15(13)16(21)24)22-17(25)12-5-3-11(9-20)4-6-12/h3-6H,2,7-8,10H2,1H3,(H2,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFBYFKRJXYHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features a complex molecular structure characterized by a thieno[2,3-c]pyridine core with various functional groups. Its molecular formula is C20H19N3O5SC_{20}H_{19}N_3O_5S with a molecular weight of 413.44 g/mol.

Structural Formula

C20H19N3O5S\text{C}_{20}\text{H}_{19}\text{N}_3\text{O}_5\text{S}

Anticancer Properties

Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit promising anticancer activity. Research published in PubMed highlights the synthesis of various derivatives and their evaluation against different cancer cell lines. This compound demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit the activity of topoisomerase II , an enzyme critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have reported that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Data Summary Table

Activity Cell Line/Organism IC50/MIC (µg/mL) Reference
Anticancer ActivityMCF-7 (Breast Cancer)12.5
Anticancer ActivityA549 (Lung Cancer)15.0
Antimicrobial ActivityStaphylococcus aureus64
Antimicrobial ActivityBacillus subtilis128

Case Study 1: Synthesis and Evaluation

A comprehensive study conducted by researchers synthesized several thieno[2,3-c]pyridine derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using both in vitro assays and molecular docking studies to predict their interactions with target proteins involved in cancer progression .

Case Study 2: Pharmacokinetic Profile

Another study focused on the pharmacokinetic profile of the compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicated favorable absorption properties and low toxicity profiles in preliminary assessments, suggesting potential for further development as a therapeutic agent .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C20H22N4O4S
  • Molecular Weight : 414.48 g/mol

Structural Features

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as carbamoyl and cyanobenzamido enhances its pharmacological properties.

Organic Synthesis

Ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the creation of more complex molecules, facilitating advancements in synthetic chemistry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound induced apoptosis in human breast cancer cells by activating the caspase pathway, leading to increased cell death rates compared to control groups.

Antimicrobial Activity

The thienopyridine framework of this compound has also been linked to antimicrobial properties. Preliminary screenings against various bacterial strains have shown promising results.

Table 1: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential.

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life4 hours
Volume of distribution1.5 L/kg
Clearance0.8 L/h/kg

Studies suggest that it has favorable absorption characteristics with moderate bioavailability. The metabolism primarily occurs via hepatic pathways involving cytochrome P450 enzymes.

Medicinal Applications

Due to its unique structural features, this compound has potential medicinal applications, particularly in drug development. It may interact with specific biological targets, leading to the creation of novel treatments for various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

  • Methodology : The compound can be synthesized via a multi-step condensation approach. A general procedure involves reacting malononitrile with a piperidine-derived ester (e.g., ethyl 4-oxopiperidine-1-carboxylate) in ethanol under reflux, followed by crystallization with ethyl ether for purification. Modifications to the ester group (e.g., methyl vs. ethyl) influence reaction yields and purity. For example, ethyl ester derivatives achieve ~87% yield after crystallization .
  • Key Parameters : Solvent choice (ethanol), temperature (70–80°C), and purification via crystallization are critical. NMR (δ: 1.29 ppm for ethyl protons) and mass spectrometry ([M+1]+ = 252.3) confirm structural integrity .

Q. How can researchers characterize the compound’s purity and structural identity?

  • Methodology : Use a combination of 1H-NMR, mass spectrometry (ESI), and melting point analysis. For instance, the ethyl ester derivative shows distinct peaks in CDCl3 at δ 1.29 (triplet, ethyl CH3) and δ 4.21 (quartet, ethyl CH2), with a melting point of 171–174°C . High-resolution mass spectrometry (HRMS) or X-ray crystallography (using SHELX programs) can resolve ambiguities in complex cases .

Q. What preliminary biological assays are suitable for evaluating its antitubulin activity?

  • Methodology : Use in vitro tubulin polymerization assays at µM concentrations, as demonstrated with structurally related compounds like 4SC-206. Compare inhibitory effects against taxane-resistant cell lines (e.g., IC50 values in nM range) to assess potency and resistance mechanisms .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodology : Employ SHELXL for small-molecule refinement. For example, SHELX programs are widely used for high-resolution data, even for macromolecules with twinned crystals. Ensure proper data collection (e.g., using synchrotron radiation) and validate via R-factor analysis (<5% for high quality) .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining antitubulin activity?

  • Methodology : Modify substituents on the thienopyridine core. For example:

  • Replace the ethyl ester with tert-butyl (Boc-protected) groups to enhance metabolic stability .
  • Introduce polar groups (e.g., carbamoyl) to improve solubility without compromising tubulin binding .
    • Validate via in vivo studies using rodent models and LC-MS/MS for bioavailability assessment.

Q. How can researchers address contradictory data in biological activity across similar analogs?

  • Methodology : Perform systematic SAR (Structure-Activity Relationship) studies. Compare analogs like methyl vs. ethyl esters (e.g., 4a vs. 4b in ) to isolate electronic or steric effects. Use molecular docking (e.g., Autodock Vina) to predict binding modes to β-tubulin and validate via mutagenesis .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodology : Follow COSHH regulations (UK) and SDS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) .
  • Store in tightly sealed containers under dry, ventilated conditions to prevent degradation .
  • For spills, vacuum or sweep into sealed containers; avoid dust generation .

Analytical Challenges

Q. How can researchers resolve spectral overlaps in NMR for complex derivatives?

  • Methodology : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations. For example, the 4,5-dihydrothieno[2,3-c]pyridine core shows distinct coupling patterns in 1H-NMR (δ 2.38–2.44 ppm for CH2 groups) . Deuterated solvents (e.g., d6-DMSO) enhance signal resolution.

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